molecular formula C5H8FNO B1531160 3-Fluoropiperidin-2-one CAS No. 50902-17-5

3-Fluoropiperidin-2-one

Cat. No.: B1531160
CAS No.: 50902-17-5
M. Wt: 117.12 g/mol
InChI Key: RICNFGUUMAJPAW-UHFFFAOYSA-N
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Description

Overview of Fluorine in Organic Chemistry and Heterocyclic Systems

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. 20.210.105nih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry. nih.govchinesechemsoc.org This high bond strength contributes to the exceptional thermal and oxidative stability of many organofluorine compounds. nih.govlew.ro The incorporation of fluorine can influence a molecule's lipophilicity, metabolic stability, permeability, and conformation. chinesechemsoc.orgnih.gov For instance, substituting hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing a drug candidate's half-life. Furthermore, the presence of fluorine can alter the acidity or basicity of nearby functional groups and introduce new non-covalent interactions, such as hydrogen bonds. rsc.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental scaffolds in medicinal chemistry. ijprajournal.comijsrtjournal.com Over 85% of biologically active chemical entities contain a heterocycle. nih.gov These structures are prevalent in natural products and pharmaceuticals, including vitamins, DNA, and numerous drugs. ijsrtjournal.com Nitrogen-containing heterocycles are particularly common in pharmaceuticals due to their ability to form hydrogen bonds and engage in other interactions with biological targets like enzymes and receptors. rroij.com The structural diversity of heterocyclic scaffolds allows medicinal chemists to fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. ijprajournal.comnih.gov The combination of fluorine with heterocyclic structures is a powerful strategy in drug design, merging the benefits of both features to create novel molecular entities with potentially enhanced therapeutic properties. mdpi.com

Research Context and Importance of Fluorinated Lactam Structures

Lactams, or cyclic amides, are a significant class of heterocyclic compounds. The β-lactam ring, for example, is the core structural motif in one of the most important classes of antibiotics, including penicillins. rsc.orgnih.gov Beyond β-lactams, other ring sizes, such as the six-membered δ-lactam structure found in 3-Fluoropiperidin-2-one, are also prevalent in medicinal chemistry and natural systems. rsc.org The incorporation of fluorine into these lactam rings is an area of growing research interest. rsc.orguzh.ch

Fluorinated lactams are considered valuable building blocks for the synthesis of more complex, biologically active molecules. rsc.orgacs.org The introduction of fluorine can be used to modulate the basicity of the nitrogen atom in the ring and to probe and assess hydrogen bonding interactions. rsc.org The development of synthetic methods for creating fluorinated β-lactams and δ-lactams is a challenging but important task in modern organic synthesis. rsc.orguzh.ch Researchers have developed various strategies for their preparation, including the diastereoselective synthesis of fluorinated δ-lactams from commercial aldehydes and the synthesis of α-trifluoromethyl-β-lactams via palladium-catalyzed carbonylation. rsc.orgrsc.org These synthetic advancements provide access to libraries of novel fluorinated compounds that can be screened for potential therapeutic applications. rsc.org The strongly electron-withdrawing nature of fluorine can also be exploited in synthetic strategies, for instance, by preventing the oxidation of other functional groups under certain reaction conditions. nottingham.ac.uk

Scope and Research Objectives Pertaining to this compound

The study of this compound is situated within the broader context of developing novel fluorinated heterocyclic compounds for potential applications in medicinal chemistry and materials science. Research into this specific molecule would typically focus on its synthesis, characterization, and exploration as a synthetic intermediate.

The primary research objectives for a project focused on this compound would likely include:

Development of Efficient Synthetic Routes: To design and optimize a novel, efficient, and stereoselective synthesis for this compound, potentially starting from readily available precursors. rsc.orgmedicineslearningportal.org

Full Spectroscopic and Structural Characterization: To thoroughly characterize the synthesized compound using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure. researchgate.netiitianacademy.comucalgary.ca In some cases, X-ray crystallography may be used to determine the solid-state conformation. rsc.orgresearchgate.net

Investigation of Chemical Reactivity: To explore the reactivity of this compound as a building block in organic synthesis. This would involve using it as a substrate in various chemical transformations to create a library of more complex derivative compounds. nih.govresearchgate.net

Conformational Analysis: To study the conformational preferences of the fluorinated piperidinone ring, investigating how the presence and position of the electronegative fluorine atom influence the ring's geometry. researchgate.net

These objectives serve as the necessary steps to establish the fundamental chemistry of this compound, paving the way for its potential use as a scaffold in the design of new chemical entities. medicineslearningportal.orgresearchgate.net

Table 1: Chemical Properties of this compound

This table presents key chemical identifiers and properties for the compound this compound.

PropertyValueSource
CAS Number 50902-17-5 epa.govepa.gov
Molecular Formula C₅H₈FNO epa.gov
Average Mass 117.123 g/mol epa.gov
Monoisotopic Mass 117.058992 g/mol epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICNFGUUMAJPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678323
Record name 3-Fluoropiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50902-17-5
Record name 3-Fluoropiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 3 Fluoropiperidin 2 One

General Reaction Profiles of the Piperidin-2-one Moiety

The piperidin-2-one scaffold, a δ-lactam, is a key structural motif found in numerous bioactive compounds. mdpi.com Its reactivity is primarily centered around the amide bond within the six-membered ring.

The piperidin-2-one ring can participate in nucleophilic substitution reactions, typically requiring activation. Lewis acids can activate the lactam to generate acyliminium cations, which are susceptible to attack by various carbon nucleophiles at the C2 position, leading to the formation of 2-substituted piperidine (B6355638) derivatives. acs.org The efficiency and stereoselectivity of these reactions can be influenced by the nature of the nucleophile, the catalyst, and the substituents on the piperidine ring. acs.org For instance, metal triflates have been used to catalyze the stereoselective nucleophilic substitution of 2-methoxypiperidines with silyl (B83357) enolates. acs.org

The introduction of leaving groups on the piperidine ring also facilitates nucleophilic substitution. Studies on related systems, such as 3-halogenocyclohex-2-enones, show that nucleophiles like piperidine can displace the halogen, with reaction rates being sensitive to the substitution pattern and planarity of the ring system. rsc.org In nucleophilic aromatic substitution (SNAr) reactions involving piperidine as a nucleophile, the mechanism can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.govacs.org

The piperidin-2-one moiety can undergo both oxidation and reduction. Oxidation of the piperidine ring can lead to the formation of pyridin-2-one derivatives. For example, enantiopure piperidine derivatives have been efficiently oxidized with bromine in acetic acid to yield the corresponding piperidin-2-one, which can be further aromatized. researchgate.net This process often involves the formation of an intermediate α,α'-dibromocycloamide. researchgate.net

Reduction of the lactam functionality within the piperidin-2-one ring is a common transformation. The use of various hydride reagents can selectively reduce different functional groups. For example, in a study on related dihydropyridin-2-ones, sodium borohydride (B1222165) was used to reduce an ester moiety, while sodium cyanoborohydride selectively reduced a C=N bond, leaving the lactam intact. mdpi.com Complete reduction of the amide bond to an amine transforms the piperidin-2-one into a piperidine, a core structure in many synthetic and pharmacological applications. nih.gov

Ring-Opening and Ring-Closing Chemistry of the 3-Fluoropiperidin-2-one Lactam

The stability of the lactam ring in this compound is a critical factor in its chemistry, particularly concerning ring-opening reactions.

Lactams, like other amides, are susceptible to hydrolysis under both acidic and basic conditions, leading to ring scission.

Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water, then attacks this activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and cleavage of the endocyclic C-N bond, resulting in the formation of an amino acid. libretexts.org This mechanism is analogous to the acid-catalyzed ring-opening of other cyclic ethers like epoxides, where protonation of the oxygen atom precedes nucleophilic attack. libretexts.orgkhanacademy.orgpressbooks.pub The reaction proceeds through a transition state with significant carbocationic character at the more substituted carbon. pressbooks.pubstackexchange.com

Base-Catalyzed Ring Opening: In the presence of a base, such as hydroxide (B78521), the nucleophile directly attacks the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then breaks down to cleave the amide bond, yielding the conjugate base of the corresponding amino acid. researchgate.net Subsequent protonation affords the final amino acid product. The inherent ring strain in smaller lactams, such as β-lactams, makes them particularly susceptible to this type of ring-opening, a key feature in the mechanism of action of penicillin antibiotics. researchgate.netfrontiersin.org While δ-lactams like piperidin-2-one are more stable than their four-membered counterparts, this reaction pathway remains a fundamental aspect of their reactivity. researchgate.net

The presence of a fluorine atom at the C3 position has a profound impact on the electronic properties and, consequently, the reactivity of the piperidin-2-one ring.

Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect destabilizes adjacent positive charges. In the context of acid-catalyzed ring-opening, any developing positive charge on the carbons of the ring during the transition state would be destabilized by the adjacent fluorine atom. This inductive effect can alter the regioselectivity of nucleophilic attack. acs.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts metabolic stability to molecules. nih.gov However, the placement of fluorine can also introduce metabolic liabilities. For instance, CYP-mediated hydroxylation can occur at fluorinated aliphatic carbons, leading to defluorination. nih.gov Furthermore, the presence of a neighboring nucleophile can sometimes lead to the elimination of hydrogen fluoride (B91410). nih.gov

Mechanistic Studies of this compound Transformations

While specific mechanistic studies focused exclusively on this compound are not extensively documented in the literature, the reaction mechanisms can be inferred from studies on related fluorinated heterocycles and lactams.

Transformations involving this compound would likely proceed through mechanisms that account for the strong inductive effect of the fluorine atom. For example, in any reaction involving the formation of a cationic intermediate, the fluorine at C3 would direct reactivity away from the adjacent C2 and C4 positions due to electronic destabilization.

Mechanistic studies on the formation of other fluorinated azaheterocycles often involve key steps like nucleophilic fluorination or the cyclization of fluorinated precursors. rsc.orgresearchgate.net For instance, the synthesis of 3-fluoropyrrolidines has been achieved through the bromofluorination of alkenyl azides, followed by reduction and cyclization. researchgate.net Such strategies highlight the importance of carefully controlling the reaction sequence to install the fluorine atom and subsequently form the heterocyclic ring.

Computational and experimental studies on the cyclization of interlocked fumaramides to form β-lactams have revealed the intricate details of the transition states and the role of substituents in controlling stereoselectivity and reaction rates. nih.gov Similar detailed mechanistic analyses, combining kinetic studies and computational modeling, would be necessary to fully elucidate the transformation pathways of this compound. The regioselectivity of reactions, such as Mukaiyama-type aldol (B89426) cyclizations to form fused lactam systems, has been shown to be dictated by both steric and electronic factors of the substituents. mdpi.comresearchgate.net For this compound, the small size and high electronegativity of the fluorine atom would be expected to play a significant role in directing the outcomes of such reactions. mdpi.com

Elucidation of Reaction Pathways and Transition States

Detailed computational studies on the reaction pathways and transition states of this compound are limited in the available literature. However, by drawing parallels with related fluorinated heterocyclic systems and general principles of organic chemistry, plausible reaction pathways can be inferred.

One of the primary reaction pathways available to this compound is the formation of an enolate upon treatment with a suitable base. The acidity of the proton at the C3 position is enhanced by the electron-withdrawing effect of the adjacent fluorine atom. The deprotonation leads to the formation of a planar enolate intermediate. The transition state for this proton abstraction would involve the approach of the base to the C3 proton, with the negative charge delocalizing onto the oxygen atom of the carbonyl group. The geometry of this transition state is influenced by the steric bulk of the base and the conformational preferences of the piperidin-2-one ring.

Computational studies on related fluorinated compounds suggest that the presence of fluorine can significantly impact the energy of transition states. For instance, in nucleophilic substitution reactions, the fluorine atom can stabilize or destabilize a transition state through inductive and steric effects. In the context of this compound, reactions involving the enolate intermediate would proceed through transition states where the stereochemical outcome is dictated by the facial selectivity of the approach of an electrophile.

The conformational preferences of the piperidine ring play a critical role in determining the accessibility of different reaction pathways and the stability of the corresponding transition states. Studies on 3-fluoropiperidine (B1141850) have shown a preference for the fluorine atom to occupy an axial position due to hyperconjugative interactions. researchgate.netresearchgate.net This preference would influence the geometry of the transition states in reactions of this compound.

Table 1: Predicted Reaction Pathways for this compound

Reaction TypeReagentsPredicted PathwayKey Transition State Features
Enolate FormationBase (e.g., LDA)Proton abstraction at C3Approach of the base to the axial or equatorial proton at C3.
AlkylationEnolate + Alkyl halideSN2 attack of the enolate on the alkyl halidePlanar enolate approaching the electrophile.
Aldol ReactionEnolate + AldehydeNucleophilic addition to the carbonyl groupZimmerman-Traxler-like transition state.

Role of Intermediates in Reaction Progression

The primary intermediate in many reactions of this compound is the corresponding enolate. The structure and stability of this intermediate are pivotal in directing the course of the reaction. The enolate of this compound is a resonance-stabilized species, with the negative charge delocalized between the C3 carbon and the carbonyl oxygen.

The fluorine atom at the 3-position influences the properties of the enolate intermediate. Its electron-withdrawing nature can affect the nucleophilicity of the enolate, potentially making it less reactive than the enolate of piperidin-2-one. However, the fluorine atom can also influence the regioselectivity of the enolate's reactions with electrophiles.

In addition to the enolate, other transient intermediates may be involved in specific reactions. For instance, in reactions involving the carbonyl group, a tetrahedral intermediate is formed upon nucleophilic attack. The stability of this intermediate is influenced by the electronic effects of the fluorine atom.

In the synthesis of related fluorinated piperidines, aziridinium (B1262131) ions have been proposed as key intermediates. nih.gov While not directly applicable to reactions of the pre-formed this compound, this highlights the potential for cyclic intermediates to play a role in the synthesis and derivatization of such compounds.

Table 2: Key Intermediates in Reactions of this compound

IntermediateFormationRole in Reaction Progression
EnolateDeprotonation of this compoundNucleophile in alkylation, aldol, and Michael reactions.
Tetrahedral IntermediateNucleophilic attack on the carbonyl groupPrecursor to addition or substitution products at the carbonyl carbon.

Stereochemical Control and Selectivity in Reactions of this compound

The presence of a stereocenter at the C3 position, bearing a fluorine atom, introduces the element of stereochemical control in reactions of this compound. The stereochemical outcome of reactions at the C3 position is highly dependent on the reaction conditions and the nature of the reagents used.

When the enolate of this compound is formed, the stereochemical information at the C3 center is lost as the carbon becomes sp2-hybridized. The subsequent reaction of this planar enolate with an electrophile can lead to the formation of two diastereomers. The facial selectivity of the electrophilic attack is influenced by several factors, including:

Conformational Bias of the Ring: The piperidin-2-one ring can adopt different chair or boat-like conformations. The substituents on the ring can create a steric bias, favoring the approach of the electrophile from the less hindered face.

Directing Effects of the Fluorine Atom: The fluorine atom, with its lone pairs of electrons, can potentially coordinate with the electrophile or a Lewis acid catalyst, thereby directing the approach of the electrophile from a specific face.

Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen atom can induce high levels of diastereoselectivity in the reactions of the enolate.

Computational studies on the conformational behavior of fluorinated piperidines have shown that the fluorine atom has a significant impact on the ring's conformation. researchgate.netresearchgate.net This conformational preference can be exploited to achieve stereochemical control. For example, if one face of the piperidin-2-one ring is sterically shielded in the preferred conformation, reactions are likely to occur from the more accessible face.

The stereoselectivity of reactions can also be influenced by the choice of the base used for enolate formation and the solvent. These factors can affect the aggregation state of the enolate and the geometry of the transition state.

Table 3: Factors Influencing Stereochemical Control

FactorInfluence on Selectivity
Ring ConformationSteric hindrance can direct the approach of reagents.
Fluorine AtomPotential for electronic and steric directing effects.
Chiral AuxiliariesCan induce high diastereoselectivity.
Reaction ConditionsBase, solvent, and temperature can affect the transition state geometry.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoropiperidin 2 One and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For fluorinated compounds like 3-Fluoropiperidin-2-one, multinuclear NMR experiments are indispensable.

High-field NMR provides the sensitivity and spectral dispersion necessary to resolve complex spin systems. In the analysis of this compound, 1H, 13C, and 19F NMR are used in concert.

1H NMR: The proton spectrum reveals the number of distinct proton environments and their neighboring spins through spin-spin coupling (J-coupling). The proton on the fluorine-bearing carbon (H-3) is expected to appear as a doublet of multiplets due to coupling with the fluorine atom (2JHF) and adjacent protons (H-4). The diastereotopic protons on the piperidine (B6355638) ring often exhibit complex multiplet patterns.

13C NMR: The 13C NMR spectrum indicates the number of unique carbon environments. The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (1JCF), appearing as a doublet. The electronegativity of the fluorine atom also deshields C-3, shifting its resonance downfield. Carbons two and three bonds away (C-2, C-4) will show smaller 2JCF and 3JCF couplings, respectively.

19F NMR: As 19F is a spin-½ nucleus with 100% natural abundance and high sensitivity, 19F NMR is a highly informative technique. It provides direct insight into the electronic environment of the fluorine atom. The chemical shift is highly sensitive to substitution, and the signal for the fluorine at C-3 will be split into a multiplet due to couplings with nearby protons (H-3, H-4).

The following table summarizes the expected NMR data for the parent compound, this compound, based on typical values for similar fluorinated lactams and piperidines.

Table 1: Predicted NMR Spectroscopic Data for this compound.
NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)
1HN-H6.0 - 8.0Broad singlet (br s)
1HH-34.5 - 5.0Doublet of multiplets (dm), 2JHF ≈ 45-50 Hz
1HH-41.9 - 2.3Multiplet (m)
1HH-51.8 - 2.1Multiplet (m)
1HH-63.2 - 3.6Multiplet (m)
13CC-2 (C=O)168 - 175Doublet (d), 2JCF ≈ 20-25 Hz
13CC-3 (CH-F)85 - 95Doublet (d), 1JCF ≈ 170-200 Hz
13CC-4 (CH2)25 - 35Doublet (d), 2JCF ≈ 15-20 Hz
13CC-5 (CH2)20 - 30Singlet (s) or small doublet
13CC-6 (CH2)40 - 45Singlet (s)
19FF-3-180 to -220 (vs. CFCl3)Multiplet (m)

For unambiguous assignment of all signals and determination of molecular connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (1H-1H) couplings. For this compound, it would show cross-peaks connecting H-3 to H-4, H-4 to H-5, and H-5 to H-6, establishing the proton sequence along the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond 1H-13C correlation). This allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (2JCH and 3JCH). It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, a correlation from the N-H proton to the C-2 carbonyl carbon and C-6 would confirm the lactam structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry and preferred conformation of the ring. For example, a NOESY correlation between H-3 and H-5 would suggest they are on the same face of the ring (a cis relationship in a specific conformation).

Mass Spectrometry (MS) for Investigating Reaction Products and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of a unique elemental formula.

Upon ionization, the molecular ion (M+) of this compound will be formed. This ion is energetically unstable and can break apart into smaller, charged fragments. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For a piperidin-2-one structure, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group or the nitrogen atom.

Loss of CO: A fragment corresponding to the molecular ion minus 28 mass units is often observed.

Ring-opening: Cleavage of the lactam ring followed by subsequent fragmentations.

The presence of fluorine influences the fragmentation, potentially leading to the loss of HF (20 mass units) or fluorine radical (19 mass units). Analysis of these patterns helps confirm the identity of reaction products and provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Contexts

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by several key absorbances.

Table 2: Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency (cm-1)Intensity
N-H StretchSecondary Amide (Lactam)3200 - 3400Medium
C-H StretchAliphatic CH2, CH2850 - 3000Medium-Strong
C=O StretchAmide I band (Lactam)1650 - 1690Strong, Sharp
C-N StretchAmide1200 - 1300Medium
C-F StretchAlkyl Fluoride (B91410)1000 - 1100Strong

The most diagnostic peak is the strong carbonyl (C=O) absorption of the six-membered lactam ring. Its precise position can provide information about ring strain and substitution. The presence of a strong C-F stretch is definitive evidence of fluorination. IR is particularly useful for monitoring reactions, for example, by observing the appearance of the lactam C=O peak or the disappearance of a precursor's functional group.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise position of every atom.

This technique is the gold standard for:

Absolute Stereochemistry: For chiral molecules like this compound, crystallography can definitively determine the R/S configuration at the stereocenter (C-3).

Bond Lengths and Angles: It provides precise measurements of all bond lengths and angles, confirming the connectivity established by NMR.

Solid-State Conformation: It reveals the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice and the orientation of the fluorine substituent (axial or equatorial).

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding (e.g., involving the N-H and C=O groups) and other intermolecular forces.

Integration of Spectroscopic Data for Complex Structural Problem-Solving in Fluorinated Systems

The true power in structural elucidation lies in the integration of all available spectroscopic data. No single technique provides a complete picture. For a novel derivative of this compound, the analytical workflow would proceed as follows:

MS and IR: Mass spectrometry (particularly HRMS) would first confirm the molecular weight and elemental formula, while IR would verify the presence of key functional groups like the lactam and C-F bond.

1D and 2D NMR: A full suite of NMR experiments would then be used to assemble the molecular skeleton. 1H and 13C NMR provide the initial map, COSY connects the proton framework, HSQC links protons to their carbons, and HMBC builds the complete carbon backbone and connects different spin systems.

Stereochemistry and Conformation: NOESY experiments and analysis of J-coupling constants in the 1H NMR spectrum provide strong evidence for the relative stereochemistry and solution-state conformation.

Final Confirmation: Whenever possible, X-ray crystallography is used to provide the ultimate, unambiguous proof of the structure, confirming the results from the other techniques and definitively assigning the absolute stereochemistry.

By combining the connectivity information from NMR, the molecular formula from MS, the functional group data from IR, and the definitive 3D structure from X-ray crystallography, a complete and confident structural assignment of this compound and its complex derivatives can be achieved.

Theoretical and Computational Studies on 3 Fluoropiperidin 2 One Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations have been instrumental in elucidating the electronic structure, bonding characteristics, and conformational energetics of 3-fluoropiperidin-2-one. These theoretical approaches allow for a detailed understanding of the fundamental interactions that govern the molecule's behavior at the atomic level.

Electronic Structure and Bonding Analysis

Theoretical studies have explored the electronic structure and bonding of a high-energy tautomer of this compound. The focus has been on understanding the nature of the intramolecular hydrogen bond between the fluorine atom and a hydroxyl group in this tautomer. researchgate.net Analysis of the electronic contributions reveals a delicate balance between attractive and repulsive forces.

A key finding is the dissection of the energetic contributions to the stability of different conformers. The repulsion between the fluorine and oxygen atoms is estimated to contribute approximately 1.2 kcal mol⁻¹ to the destabilization of the cis isomer. researchgate.net Conversely, a stabilizing intramolecular hydrogen bond between the fluorine and the hydroxyl group, on the order of 0.9 kcal mol⁻¹, favors the trans isomer. researchgate.net However, these are not the dominant effects governing the conformational equilibrium. The major factor is the steric repulsion between the nitrogen and oxygen atoms within the piperidinone ring. researchgate.net

Reaction Mechanism Predictions and Transition State Elucidation

A review of the current scientific literature indicates that detailed theoretical studies on the prediction of reaction mechanisms and the elucidation of transition states involving this compound have not been extensively reported. Computational investigations have primarily focused on the ground-state properties and conformational analysis of the molecule rather than its reactivity and transformation pathways.

Conformational Analysis and Energetics

The conformational landscape of a high-energy tautomer of this compound has been a central theme of computational investigations. These studies have compared the potential energy curves for the rotation of the hydroxyl group in both axial and equatorial conformers of the fluorinated ring. researchgate.net

The analysis reveals that the conformational equilibrium is primarily dictated by N⋯O steric repulsion. researchgate.net The subtle interplay of the F⋯HO intramolecular hydrogen bond and the F⋯O repulsion acts as a secondary, but significant, modulator of the conformational preferences. researchgate.net These findings are valuable for understanding the role of F⋯H(O) hydrogen bonds in more complex fluorinated aliphatic systems. researchgate.net

Energetic Contributions to Conformational Stability of a this compound Tautomer
InteractionIsomer AffectedEnergy Contribution (kcal mol⁻¹)Effect
Fluorine-Oxygen Repulsioncis~1.2Destabilizing
Fluorine-Hydroxyl Hydrogen Bondtrans~0.9Stabilizing
Nitrogen-Oxygen Steric RepulsionNot specifiedDominant FactorGoverns Equilibrium

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a key computational tool for investigating the properties of this compound, particularly for optimizing molecular geometries and understanding the influence of the chemical environment.

Prediction of Spectroscopic Parameters and Molecular Properties

While DFT calculations have been employed to study this compound, detailed predictions of its spectroscopic parameters, such as NMR and IR spectra, are not extensively available in the literature. The computational studies have confirmed that the optimized geometries correspond to true energy minima on the potential energy surface through frequency calculations, which is a standard procedure in such theoretical work. researchgate.net However, the specific predicted vibrational frequencies or chemical shifts have not been the focus of the published research. The dipole moment of the lowest energy minimum conformation has been determined using the ωB97X-D/6-311++G(d,p) level of theory. researchgate.net

Solvent Effects on Reactivity and Conformation

The influence of the solvent on the conformational preferences of this compound has been modeled using the integral equation formalism variant of the polarizable continuum model (IEFPCM). researchgate.net This approach allows for the simulation of the bulk solvent effect on the molecular geometry and energetics. These calculations are crucial for bridging the gap between theoretical gas-phase studies and experimental conditions in solution. The use of such models indicates an understanding that the surrounding medium can influence the delicate balance of intramolecular forces that dictate the preferred conformation of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic behavior of molecular systems, including this compound. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, solvent effects, and intermolecular interactions over time. nih.gov For this compound, MD simulations could elucidate the flexibility of the piperidinone ring and the conformational preferences of the fluorine substituent.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data.

Analysis of the resulting trajectories can reveal key dynamic properties of this compound. For instance, the simulations could track the dihedral angles within the piperidinone ring to identify the most populated chair, boat, or twist-boat conformations. Furthermore, the orientation of the C-F bond (axial vs. equatorial) can be monitored to understand its dynamic equilibrium. While specific MD studies on this compound are not prevalent in the literature, the methodology is well-established for studying similar small molecules and biomolecules. nih.govnih.gov

The following interactive table outlines the potential applications of MD simulations in studying the dynamic behavior of this compound:

Dynamic Property Information Gained from MD Simulations
Ring ConformationIdentification of preferred ring pucker (chair, boat, etc.) and the energy barriers between different conformations.
Fluorine OrientationDetermination of the equilibrium between axial and equatorial fluorine conformers and the timescale of their interconversion.
Solvent InteractionsAnalysis of hydrogen bonding patterns between the amide group and solvent molecules, and the solvation shell around the fluorine atom.
Intramolecular InteractionsInvestigation of the dynamic nature of stereoelectronic interactions, such as the gauche effect, and their influence on conformational stability.

These simulations would provide a detailed, atomistic-level understanding of the molecule's behavior in a dynamic environment, complementing experimental findings and theoretical static calculations.

Analysis of Stereoelectronic Effects and Fluorine-Specific Interactions (e.g., Fluorine Gauche Effect)

The conformational preferences of this compound are significantly influenced by stereoelectronic effects, with the fluorine gauche effect playing a pivotal role. d-nb.info The gauche effect describes the tendency of electronegative substituents on adjacent carbon atoms to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. researchgate.netswarthmore.edu This phenomenon is attributed to a combination of hyperconjugative and electrostatic interactions. d-nb.infoswarthmore.edu

In the context of this compound, the key interaction is between the fluorine atom at the C3 position and the nitrogen atom of the lactam ring. The gauche effect in such F-C-C-N systems is well-documented. nih.gov The stability of the gauche conformer arises from a stabilizing hyperconjugative interaction, specifically the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the carbon-fluorine bond (σCF). nih.gov This nN → σCF interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, which corresponds to a gauche arrangement of the fluorine and nitrogen atoms.

Furthermore, electrostatic interactions can also contribute to the gauche preference. In protonated or polarized systems, an attractive interaction between the positively charged nitrogen center and the partially negatively charged fluorine atom can further stabilize the gauche conformation. researchgate.netnih.gov

The following interactive table summarizes the key stereoelectronic interactions influencing the conformation of this compound:

Interaction Type Description Effect on Conformation
Hyperconjugation (nN → σ*CF)Donation of electron density from the nitrogen lone pair to the antibonding orbital of the C-F bond.Favors a gauche arrangement between the nitrogen and fluorine atoms.
Electrostatic InteractionAttractive force between the polarized N-H bond and the electronegative fluorine atom.Can further stabilize the gauche conformer, especially in polar environments.
Steric RepulsionRepulsive interaction between the fluorine atom and other substituents on the ring.Generally disfavors conformations where the fluorine is in close proximity to bulky groups.

Synthetic Utility of 3 Fluoropiperidin 2 One As a Versatile Chemical Building Block

Incorporation into Complex Organic Molecule Synthesis

The rigid, fluorinated piperidin-2-one core serves as an excellent starting point for the assembly of intricate molecular architectures, particularly those of pharmaceutical interest. The defined stereochemistry of the fluorine atom can be used to control the conformation of the final molecule, which is crucial for biological activity.

Research has demonstrated the utility of related fluorinated piperidine (B6355638) building blocks in the synthesis of complex drug analogues. For instance, the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol highlights the importance of such fluorinated piperidine cores as highly prized building blocks in medicinal chemistry. nih.gov While not the exact "2-one" derivative, the principles of incorporating a fluorinated piperidine ring into larger molecules are directly transferable. The synthesis of these building blocks often involves multi-step sequences where the fluorinated piperidine unit is constructed and then elaborated. For example, a sequence involving enantioselective fluorination can produce a chiral piperidinol that is then ready for integration into a more complex target. nih.gov The piperidin-2-one structure offers a lactam functionality that can be opened or modified to connect to other parts of a target molecule, further extending its synthetic utility.

Preparation of Diverse Functionalized Piperidine Derivatives

3-Fluoropiperidin-2-one is a precursor for a wide array of functionalized piperidines. The lactam ring, the carbon-fluorine bond, and the adjacent methylene (B1212753) groups offer multiple sites for chemical modification. Palladium-catalyzed reactions have been particularly effective in this regard. For example, a Pd-catalyzed allylation-condensation sequence has been used to generate functionalized 3-fluoropiperidine (B1141850) derivatives in high yield. researchgate.net This approach leverages α-fluoro-β-ketoesters, which are accessible from inexpensive starting materials like ethyl fluoroacetate, providing a cost-effective route to these valuable derivatives. researchgate.net

Furthermore, multicomponent reactions (MCRs) provide a powerful strategy for rapidly generating molecular diversity from simple precursors. While not exclusively focused on the 3-fluoro-2-one derivative, the synthesis of highly functionalized piperidines through MCRs is a well-established field. taylorfrancis.com These one-pot reactions, often catalyzed by agents like tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl₂·8H₂O, combine aldehydes, amines, and other components to construct the piperidine skeleton with various substituents. taylorfrancis.com Adapting these methods to include this compound or its precursors could yield a library of novel, fluorinated piperidine derivatives for screening and further development.

Reaction TypeCatalyst/ReagentsResulting DerivativeReference
Allylation-CondensationPalladium CatalystFunctionalized 3-fluoropiperidines researchgate.net
Multicomponent ReactionTetrabutylammonium tribromide (TBATB)Highly functionalized piperidines taylorfrancis.com
Multicomponent ReactionZirconium oxychloride (ZrOCl₂·8H₂O)Functionalized piperidine scaffolds taylorfrancis.com

Asymmetric Synthetic Applications for Novel Chemical Scaffolds

The creation of chiral molecules is paramount in drug discovery, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis involving this compound allows for the construction of novel, enantiomerically enriched chemical scaffolds.

Palladium-catalyzed asymmetric aminofluorination of unactivated alkenes represents a significant advance in this area. Using chiral quinoline-oxazoline (Quinox) ligands, this method provides access to a wide range of enantiomerically enriched β-fluoropiperidines with good yields and excellent enantioselectivity. researchgate.net This strategy allows for the direct installation of both the fluorine atom and the nitrogen of the piperidine ring in a stereocontrolled manner.

Another powerful technique is the asymmetric intramolecular aza-Michael cyclization, which has become a well-established method for synthesizing nitrogen heterocycles. whiterose.ac.uk Chiral phosphoric acids are effective catalysts for these reactions, enabling the formation of enantioenriched piperidine scaffolds. whiterose.ac.uk By designing a substrate derived from this compound, this methodology could be applied to generate chiral fluorinated piperidines with high stereocontrol. The development of such asymmetric routes is crucial for accessing novel chemical space and creating unique, three-dimensional structures for biological evaluation. whiterose.ac.uk

Asymmetric MethodCatalyst/Ligand TypeKey FeatureReference
Aminofluorination of AlkenesPalladium(II) with Chiral Quinox LigandsProvides enantiomerically enriched β-fluoropiperidines researchgate.net
Intramolecular aza-Michael CyclizationChiral Phosphoric Acids (CPA)Access to enantioenriched piperidine scaffolds whiterose.ac.uk

Scaffold for Further Chemical Modifications and Derivatizations

The this compound structure is an ideal scaffold for further chemical elaboration, serving as a foundational core upon which additional complexity and functionality can be built. The term "scaffold" in medicinal chemistry refers to a core structure to which various substituents can be attached to create a library of related compounds.

The piperidin-2-one ring is particularly amenable to modification. For example, related 3-carboxypiperidin-2-one scaffolds have been used to design and synthesize novel c-Met kinase inhibitors. nih.govnih.gov In these studies, the carboxylic acid group at the 3-position is coupled with various aromatic amines to produce a series of amide derivatives. nih.gov Similarly, the fluorine-bearing carbon of this compound could be functionalized, or the lactam nitrogen could be alkylated or acylated to introduce diverse side chains. The lactam can also be reduced to generate the corresponding 3-fluoropiperidine, which can then undergo a host of N-functionalization reactions.

The development of methods for the dearomative functionalization of pyridines to produce highly decorated piperidines underscores the chemical tractability of the piperidine core. researchgate.net Applying similar late-stage functionalization logic to the this compound scaffold would enable the rapid generation of analogues with tailored properties, making it a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs.

Evolution of Research and Future Directions in 3 Fluoropiperidin 2 One Chemistry

Historical Development of Research on Fluorinated Lactams and Piperidinones

The journey into the world of fluorinated lactams and piperidinones is rooted in two significant streams of chemical research that gained momentum in the 20th century: the development of heterocyclic chemistry and the advent of organofluorine chemistry. Heterocyclic compounds, which feature rings containing atoms of at least two different elements, were recognized as fundamental scaffolds for bioactive molecules, present in a vast array of natural products like alkaloids, vitamins, and antibiotics. tandfonline.comtandfonline.com Consequently, they became crucial platforms for the synthesis of new drugs. tandfonline.com

Parallel to this, the introduction of fluorine atoms into organic molecules emerged as a powerful strategy in drug development, a field that blossomed in the latter half of the twentieth century. tandfonline.comtandfonline.com The first fluorinated drug to be approved, Fludrocortisone, made its debut in 1954, marking a new era in medicinal chemistry. tandfonline.comtandfonline.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, were found to significantly enhance the pharmacological profiles of drug candidates. mdpi.comdntb.gov.ua These enhancements include increased metabolic stability, improved bioavailability and binding affinity, and modulation of the acidity or basicity of nearby functional groups. rsc.orgnih.gov The success of this approach is evident in the market presence of over 300 approved fluorinated drugs, with major blockbusters like Lipitor and Fluoxetine underscoring the value of fluorination. tandfonline.comtandfonline.com

Within this broader context, the study of lactams, which are cyclic amides, took on particular importance with the discovery of β-lactam antibiotics like penicillin in the 1920s. ewadirect.comresearchgate.net This discovery revolutionized the treatment of bacterial infections and spurred extensive research into the synthesis and modification of the β-lactam ring and other lactam structures. ewadirect.comresearchgate.netnih.gov

The convergence of these fields—heterocyclic chemistry, fluorine chemistry, and lactam research—naturally led to an interest in fluorinated lactams and their derivatives, such as piperidinones. The incorporation of fluorine into these cyclic structures offered the potential to create novel compounds with enhanced biological activity and stability. Early research in this specific niche was often driven by the desire to create new antibiotics that could overcome growing bacterial resistance to existing β-lactam drugs. nih.govnih.gov The strategic placement of fluorine on the lactam or piperidinone ring was explored as a means to protect the core structure from enzymatic degradation by β-lactamases, a primary mechanism of bacterial resistance. ewadirect.comresearchgate.net

The development of synthetic methodologies to introduce fluorine into these heterocyclic systems was a key focus of early research. nih.gov These methods included both nucleophilic and electrophilic fluorination techniques, each with its own set of challenges and applications. nih.gov The historical progression of this research has laid the groundwork for the more targeted and sophisticated investigations into specific fluorinated heterocycles like 3-Fluoropiperidin-2-one that are seen today.

Current Challenges in the Synthesis and Reactivity of this compound

Despite the significant potential of this compound and related fluorinated heterocycles, their synthesis and manipulation present a number of contemporary challenges for synthetic chemists. The introduction of a fluorine atom into a piperidinone ring is not a trivial task and requires specialized reagents and carefully controlled reaction conditions. rsc.org

One of the primary hurdles is achieving regioselectivity and stereoselectivity during the fluorination step. For a molecule like this compound, it is crucial to introduce the fluorine atom at the correct position (the 3-position) and with the desired spatial orientation (either axial or equatorial). The conformational behavior of fluorinated piperidines is a complex interplay of various factors, including electrostatic interactions, hyperconjugation, and steric effects, which can make the outcome of a fluorination reaction difficult to predict and control. researchgate.net The development of catalytic, enantioselective methods for the synthesis of such compounds remains an active area of research. nih.gov

The reactivity of this compound is also a subject of ongoing investigation. The presence of the highly electronegative fluorine atom can significantly influence the chemical properties of the entire molecule. For instance, it can affect the acidity of the N-H proton and the susceptibility of the carbonyl group to nucleophilic attack. Understanding and predicting these electronic effects are crucial for the successful application of this compound as a building block in the synthesis of more complex molecules.

Furthermore, the stability of the C-F bond, while generally a desirable trait for metabolic stability, can also present challenges. tandfonline.com In certain chemical transformations, it may be necessary to activate or cleave this bond, which can be difficult to achieve without disrupting other parts of the molecule. The potential for unintended side reactions, such as elimination of hydrogen fluoride (B91410) to form an unsaturated lactam, must also be carefully considered and managed during synthetic manipulations.

The table below summarizes some of the key synthetic challenges associated with this compound:

ChallengeDescription
Regioselectivity Ensuring the fluorine atom is introduced specifically at the 3-position of the piperidinone ring.
Stereoselectivity Controlling the stereochemistry of the fluorine substituent, leading to either the cis or trans isomer.
Fluorinating Reagents The need for specialized and often hazardous fluorinating agents, requiring careful handling and reaction setup.
Reaction Conditions The optimization of reaction conditions (solvent, temperature, catalyst) to achieve high yields and selectivity.
Purification The separation of the desired fluorinated product from unreacted starting materials and regioisomeric or stereoisomeric byproducts.

Emerging Trends and Future Research Opportunities in Fluorinated Heterocyclic Chemistry

The field of fluorinated heterocyclic chemistry is poised for continued growth and innovation, with several emerging trends and future research opportunities on the horizon. The unique properties conferred by the fluorine atom ensure that these compounds will remain highly valuable in the design of new pharmaceuticals, agrochemicals, and advanced materials. nih.gov

One of the most significant trends is the development of more efficient and sustainable methods for the synthesis of fluorinated heterocycles. This includes the use of late-stage fluorination techniques, which allow for the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. nih.gov This approach is particularly valuable in drug discovery, as it enables the rapid generation of a library of fluorinated analogues for biological screening. The development of novel fluorinating reagents that are safer, more selective, and easier to handle is also a key area of focus.

The exploration of novel biological applications for fluorinated heterocycles is another exciting frontier. While their use in traditional areas like antibacterial and antiviral agents continues to be important, researchers are also investigating their potential in other therapeutic areas, such as oncology, neuroscience, and immunology. tandfonline.com The ability of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of a molecule makes it a powerful tool for fine-tuning the activity of drug candidates. mdpi.comdntb.gov.ua

In the realm of materials science, fluorinated heterocycles are being explored for their potential use in the development of new polymers, liquid crystals, and other advanced materials. The unique electronic properties and high thermal stability of the C-F bond can impart desirable characteristics to these materials. nih.gov For example, fluorinated ionic liquids are being investigated as environmentally friendly solvents and electrolytes. nih.gov

Future research will likely focus on a deeper understanding of the structure-activity relationships of fluorinated heterocycles. The use of computational modeling and theoretical chemistry will play an increasingly important role in predicting the properties of these molecules and guiding the design of new compounds with specific functions. researchgate.net The continued development of sophisticated analytical techniques, such as fluorine NMR spectroscopy, will also be essential for characterizing these novel compounds and understanding their behavior.

The table below highlights key areas of future research in fluorinated heterocyclic chemistry:

Research AreaFocusPotential Impact
Catalysis Development of new catalytic methods for selective fluorination.More efficient and environmentally friendly synthesis of fluorinated compounds.
Medicinal Chemistry Design and synthesis of novel fluorinated heterocycles with therapeutic potential.New treatments for a wide range of diseases.
Materials Science Incorporation of fluorinated heterocycles into advanced materials.Development of new materials with enhanced properties for various applications.
Computational Chemistry Use of computational methods to predict the properties and reactivity of fluorinated heterocycles.More rational and efficient design of new molecules.
Biocatalysis Exploration of enzymatic methods for the synthesis of fluorinated compounds.Greener and more selective synthetic routes.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s biological activity assays?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) calculates IC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. For high-throughput data, machine learning (e.g., random forest) identifies structure-activity relationships (SARs) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Reassess computational parameters (e.g., solvent model, basis set). Experimental validation via isotopic labeling (e.g., 18O^{18}\text{O} in carbonyl groups) or in-situ IR spectroscopy tracks intermediate species. Collaborative multi-lab studies enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.